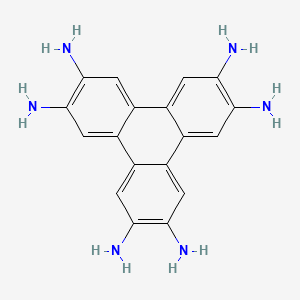

2,3,6,7,10,11-Hexaaminotriphenylene

Description

Contextualizing 2,3,6,7,10,11-Hexaaminotriphenylene as a Building Block in Reticular Chemistry

Reticular chemistry focuses on the design and synthesis of crystalline materials from molecular building blocks, resulting in structures with predictable and tunable properties. HATP is an exemplary building block in this field due to its high symmetry and multiple reactive sites. The six amine groups can undergo condensation reactions with various linkers to form robust covalent bonds, leading to the formation of extended, porous networks known as covalent organic frameworks (COFs). rsc.orgnih.gov

The planar nature of the triphenylene (B110318) core facilitates the formation of layered 2D structures through π-π stacking interactions. This ordered stacking, combined with the strong covalent bonds within the layers, results in materials with high thermal and chemical stability, a crucial attribute for many applications. rsc.orgnih.gov The ability to precisely control the pore size and functionality of these frameworks by choosing appropriate linkers makes HATP-based materials highly versatile. rsc.org

Evolution of Triphenylene-Based Materials in Two-Dimensional Systems

The development of triphenylene-based materials in two-dimensional systems has been a significant area of research, drawing inspiration from the success of graphene. acs.orgyoutube.com Initially, research focused on simple triphenylene derivatives to create discotic liquid crystals and other self-assembled monolayers. The introduction of functional groups, such as the six amine groups in HATP, paved the way for the creation of more complex and robust 2D materials.

The synthesis of 2D COFs from triphenylene-based building blocks marked a major advancement. These materials exhibit a honeycomb-like lattice structure with well-defined nanopores. rsc.orgrsc.org The ability to exfoliate these bulk COFs into few-layered or even single-layered nanosheets has further expanded their potential applications, particularly in areas where a high surface area is advantageous. rsc.org More recent developments have focused on creating uniform, hollow spherical 2D COFs from triphenylene-based precursors, offering unique morphologies for applications such as drug delivery. acs.org

Significance of this compound in the Design of Conductive Frameworks

One of the most exciting aspects of HATP is its role in the design of electrically conductive frameworks. myskinrecipes.com The extended π-conjugation of the triphenylene core provides a pathway for charge transport, and when incorporated into a 2D framework, this can lead to materials with intrinsic conductivity. bohrium.comacs.org This is a significant advantage over many other porous materials, which are typically insulating.

The conductivity of HATP-based frameworks can be further enhanced by coordinating the amine groups with metal ions to form metal-organic frameworks (MOFs). For instance, reacting HATP with nickel (II) ions results in the formation of Ni₃(HITP)₂, a 2D MOF with a kagome lattice structure that exhibits remarkable electrical conductivity. rsc.org The imine-linked version, 2,3,6,7,10,11-hexaiminotriphenylene (HITP), is also a key component in these conductive MOFs. rsc.orgrsc.org

These conductive frameworks have shown great promise in a range of electrochemical applications. They have been investigated as electrode materials in lithium-ion batteries and supercapacitors, where their high surface area and conductivity can lead to improved performance. myskinrecipes.comnih.govrsc.org Furthermore, their unique electronic properties make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). myskinrecipes.com

Interactive Data Table: Properties of Triphenylene-Based Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | C₁₈H₁₈N₆ | 318.38 | Building block for COFs and MOFs. nih.gov |

| This compound Hexahydrochloride | C₁₈H₁₈N₆·6HCl | 537.14 | Used as a ligand to synthesize COF materials. cd-bioparticles.netsigmaaldrich.com |

| 2,3,6,7,10,11-Hexahydroxytriphenylene (B153668) | C₁₈H₁₂O₆ | 324.29 | Used in the synthesis of MOFs and as a thermal expansion sensor. biosynth.comsigmaaldrich.comnih.govglpbio.com |

| 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate | C₁₈H₁₄O₇ | 342.3 | Studied for its transport properties and chemical stability. biosynth.comnih.gov |

| 2,3,6,7,10,11-Hexaiminotriphenylene | C₁₈H₁₂N₆ | 312.33 | Forms conductive MOFs with metal ions. nih.gov |

Interactive Data Table: Research Findings on HATP-Based Conductive Frameworks

| Framework | Application | Key Finding |

| Ni₃(HITP)₂ | Lithium-ion Battery Anode | A composite with Si nanoparticles delivered a high reversible capacity of 2657 mAh g⁻¹ after 100 cycles. rsc.org |

| Cu₃(HITP)₂ | Conductive Material | A 2D sheet of this MOF is predicted to be metallic, in contrast to the semiconducting nature of the Ni-based analogue. rsc.org |

| Co-MOF-74-HATP | Zinc-Air Battery Catalyst | Showed a high oxygen reduction reaction half-wave potential of 0.84 V and good stability. researchgate.net |

| HD-COF | Optoelectronic Devices | Doped films exhibited an electrical conductivity as high as 1.25 S cm⁻¹. nih.gov |

| TPA-COFs and TPT-COFs | Gas Storage and Energy Storage | Exhibited high BET surface areas (up to 1747 m² g⁻¹) and excellent CO₂ uptake efficiencies. rsc.org |

| TP-COP | Lithium Battery Anode | Delivered a large reversible capacity of up to 1624 mAh g⁻¹. rsc.org |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H18N6 |

|---|---|

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

triphenylene-2,3,6,7,10,11-hexamine |

InChI |

InChI=1S/C18H18N6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H,19-24H2 |

Clé InChI |

FXVCQLLAIUUIHJ-UHFFFAOYSA-N |

SMILES canonique |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N |

Origine du produit |

United States |

Synthetic Methodologies for 2,3,6,7,10,11 Hexaaminotriphenylene Derived Frameworks

Solution-Based Synthesis of 2,3,6,7,10,11-Hexaaminotriphenylene-Based Metal-Organic Frameworks (MOFs)

The synthesis of MOFs from this compound in solution is a prominent route to producing these crystalline, porous materials. This approach allows for the self-assembly of metal ions and the organic HAT ligand into extended, repeating structures.

Hydro/Solvothermal Approaches for MOF Fabrication

Hydrothermal and solvothermal syntheses are widely employed techniques for the crystallization of MOFs. researchgate.netresearchgate.net These methods involve heating a mixture of the metal source and the organic linker, in this case, this compound, in a sealed vessel with water (hydrothermal) or a non-aqueous solvent (solvothermal). google.commdpi.com The elevated temperature and pressure facilitate the dissolution of precursors and promote the nucleation and growth of high-quality MOF crystals. researchgate.netgoogle.com For instance, the reaction of this compound with nickel(II) ions in an aqueous solution under these conditions leads to the formation of a two-dimensional MOF, Ni₃(HITP)₂ (where HITP is 2,3,6,7,10,11-hexaiminotriphenylene), which can be isolated as a highly conductive black powder or as dark blue-violet films. researchgate.netresearchgate.net The choice of solvent, temperature, reaction time, and the ratio of reactants are critical parameters that influence the resulting MOF's structure, crystallinity, and properties. researchgate.netresearchgate.net These methods are favored for their ability to produce materials with high surface areas and well-defined pore structures, which are crucial for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

Role of Aerobic Conditions and Ammonia (B1221849) Solution in Metal-Ion Coordination

In the synthesis of certain this compound-based MOFs, the presence of aerobic conditions and an ammonia solution plays a pivotal role. The reaction between this compound and Ni²⁺ ions to form Ni₃(HITP)₂ is conducted in an aqueous ammonia solution under aerobic conditions. researchgate.netresearchgate.net

Ammonia serves multiple functions in this synthesis. Primarily, it acts as a base, deprotonating the amine groups of the hexaaminotriphenylene ligand to form the imine functionalities of the hexaiminotriphenylene (HITP) linker. libretexts.org This deprotonation is crucial for the coordination of the ligand to the metal centers. Additionally, ammonia can act as a complexing agent for the metal ions, forming metal ammine complexes. libretexts.orgwikipedia.org This can modulate the reactivity of the metal ions and influence the kinetics of MOF formation. libretexts.org The aerobic conditions, specifically the presence of oxygen, are necessary for the oxidative coupling that helps form the extended polymeric 2D films. researchgate.net The coordination of ammonia to a metal ion can also influence its electronic properties and, in some cases, induce a change in the metal's spin state. researchgate.net

On-Surface Synthesis and Self-Assembly of this compound Networks

The fabrication of highly ordered, low-dimensional structures directly on a solid substrate offers precise control over the material's architecture at the nanoscale. This is particularly relevant for creating two-dimensional (2D) networks from this compound for applications in electronics and catalysis.

Ultra-High Vacuum (UHV) Deposition Techniques for Supported Two-Dimensional Structures

Ultra-high vacuum (UHV) techniques are instrumental in the bottom-up synthesis of 2D structures on crystalline surfaces. nih.gov In this method, the this compound precursor molecules are thermally evaporated onto a clean, single-crystal surface, such as Au(111) or Cu(111), under UHV conditions. whiterose.ac.uknih.gov The pristine surface prevents contamination and allows for the self-assembly of the molecules into ordered networks driven by intermolecular and molecule-substrate interactions. Subsequent annealing can promote covalent bond formation between the molecules, leading to the creation of a stable 2D framework. For instance, studies have shown the formation of organometallic networks through the co-deposition of hexaaminotriphenylene and metal adatoms like nickel on a Cu(111) surface. whiterose.ac.uk The structure and stability of these on-surface networks are highly dependent on the substrate, deposition temperature, and annealing parameters. whiterose.ac.uk

Interface-Assisted Synthesis Protocols

Interface-assisted synthesis provides a powerful method for constructing 2D materials, including MOF nanosheets, at the boundary between two phases, such as an air/liquid or liquid/liquid interface. researchgate.netnih.gov This approach has been successfully used to create nanosheets of a MOF composed of 2,3,6,7,10,11-hexaiminotriphenylene (HITP) and Ni²⁺ ions at an air/liquid interface. researchgate.net By spreading a solution of the organic ligand onto an aqueous subphase containing the metal ions, the self-assembly and coordination process is confined to the 2D plane of the interface. This leads to the formation of highly oriented MOF nanosheets. researchgate.net The characteristics of the resulting nanosheets, such as their lateral size, thickness, and crystallinity, can be controlled by adjusting the concentration of the ligand solution and the composition of the solvent. researchgate.net

Covalent Organic Framework (COF) Synthesis Utilizing this compound

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. nih.govmdpi.com The amine functional groups of this compound make it an excellent building block for the synthesis of imine-linked COFs through condensation reactions with aldehyde-containing monomers. google.comnih.gov

The synthesis of COFs typically involves solvothermal methods, where the building blocks are heated in a suitable solvent mixture, often in the presence of a catalyst such as acetic acid. youtube.comyoutube.com The reversible nature of the imine bond formation allows for error correction and self-healing during the crystallization process, leading to highly ordered, porous structures. nih.gov While many reported COFs utilize the related compound 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) for the formation of boronate ester-linked COFs, this compound is explicitly mentioned as a ligand for synthesizing COF materials such as Cu₃(HITP)₂ and Ni₃(HITP)₂. mdpi.comcd-bioparticles.netpatentdigest.org These materials, which are also classified as MOFs due to the metal-ligand coordination, highlight the bridge between MOF and COF chemistry. The resulting frameworks possess permanent porosity, high thermal stability, and tunable electronic properties, making them promising for applications in gas storage, catalysis, and sensing. nih.govgoogle.com

Condensation Reactions for this compound-Based COFs

Covalent Organic Frameworks (COFs) derived from this compound (HATP) are typically synthesized through condensation reactions, which involve the formation of new covalent bonds between HATP and a linker molecule, resulting in an extended, porous network. The reversibility of these reactions is a key factor in the formation of crystalline, rather than amorphous, materials.

A prevalent method for constructing HATP-based COFs is through the formation of imine linkages. This is achieved via a Schiff base reaction between the amine groups of HATP and aldehyde-functionalized monomers. For instance, the reaction of HATP with an appropriate aldehyde-containing linker leads to the formation of imine-based COFs. acs.orgnih.gov This approach has been utilized to create two-dimensional COFs with distinct properties. acs.orgnih.gov

Another important class of condensation reactions involves the formation of boronate esters. Although not directly involving HATP, the analogous compound 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) readily undergoes condensation with boronic acids. mdpi.compatentdigest.org For example, the co-condensation of HHTP with 1,4-benzenediboronic acid under microwave irradiation yields COF-5, a well-studied boronate-ester-linked COF. mdpi.com The versatility of this chemistry is further demonstrated by the synthesis of COF-6, COF-8, and COF-10 through the reaction of HHTP with different boronic acid linkers. nih.gov

Beyond simple imines and boronate esters, more complex linkages can be formed. For example, the reaction of HATP can be designed to yield benzimidazole-fused COFs through an imine-based cyclization reaction. acs.orgnih.gov This demonstrates that the choice of reactants and reaction conditions can lead to a variety of covalent linkages and, consequently, different framework properties.

The general conditions for these solvothermal condensation reactions often involve heating the reactants in a suitable solvent mixture. The selection of solvents and the reaction temperature are critical parameters that influence the final product's crystallinity and morphology.

Topology-Selective Synthesis of Two-Dimensional COFs via Acid Catalysis

The topology of a COF, which describes the connectivity of its building blocks, is a crucial determinant of its properties. Recent research has shown that acid catalysis can be a powerful tool for the topology-selective synthesis of two-dimensional (2D) COFs derived from this compound (HATP). acs.orgnih.gov By simply altering the acid catalyst, it is possible to direct the reaction between HATP and a given linker to form COFs with different topological structures.

A notable example is the synthesis of two distinct 2D COFs, an imine-based HT-COF and a benzimidazole-fused BI-HT-COF, from the same HATP monomer. acs.orgnih.gov The formation of the imine-based HT-COF, which possesses a superlattice of one-dimensional triangular channels, is achieved through a Schiff base reaction under specific acidic conditions. acs.orgnih.gov In contrast, by changing the acid catalyst, an imine-based cyclization reaction is promoted, leading to the formation of the BI-HT-COF. This framework exhibits a hexagonal lattice structure with highly conjugated imidazole (B134444) linkages. acs.orgnih.gov

This topology-selective synthesis has significant implications, as the resulting COFs display marked differences in their electronic bandgap, chemical stability, and molecular adsorption capabilities. acs.orgnih.gov This highlights the ability to tailor the functional properties of HATP-based materials by controlling their network topology through the strategic use of acid catalysts. The ability to switch between different topologies opens up possibilities for designing COFs with specific properties for targeted applications.

Factors Influencing Crystallinity and Morphology in COF Formation

The formation of highly crystalline Covalent Organic Frameworks (COFs) with well-defined morphologies is essential for realizing their full potential in various applications. Several factors play a critical role in governing the crystallization process and the final structure of COFs derived from monomers like this compound.

Reaction Temperature: Temperature is another critical parameter. A "temperature-swing" synthesis strategy has been reported to produce highly crystalline COF films. nih.gov This method involves an initial low-temperature phase where crystallites coalesce, followed by an elevated temperature phase that promotes crystal growth and reduces defects. nih.gov This approach leads to COFs with higher surface areas and improved performance in applications like molecular separation. nih.gov

Monomer Concentration: The concentration of the building blocks in the reaction mixture can also influence the topology and crystallinity of the resulting COF. rsc.org Adjusting the monomer concentrations has been demonstrated as a method to tune the structure of 2D COFs. rsc.org

Catalyst: As discussed previously, the presence and nature of a catalyst, particularly an acid catalyst, can direct the reaction pathway and determine the final topology of the COF. acs.orgnih.gov This, in turn, affects the crystallinity and morphology of the material.

Reaction Time: The duration of the synthesis is also a key factor. Time-dependent studies have revealed the progression from monomer assemblies to continuous films, indicating that sufficient time is required for the reversible reactions to reach equilibrium and for the framework to self-correct into a crystalline state. nih.gov

By carefully controlling these factors, it is possible to engineer the synthesis of HATP-based COFs with high crystallinity, desired porosity, and specific morphologies, thereby optimizing their performance for various applications.

| Factor | Influence on COF Formation | Research Finding |

| Solvent Polarity | Affects monomer solubility and reaction reversibility, influencing crystallinity and surface area. researchgate.net | Using a binary solvent system can drastically alter the surface area of the resulting COF. researchgate.net |

| Reaction Temperature | Controls nucleation and crystal growth; can be used to reduce defects. nih.gov | A temperature-swing strategy (low to high temp) produces highly crystalline COF films with enhanced surface area. nih.gov |

| Monomer Concentration | Can be adjusted to tune the topology of the resulting COF. rsc.org | Varying monomer concentrations has been shown to successfully modulate the structure of 2D COFs. rsc.org |

| Acid Catalyst | Directs the reaction pathway, enabling topology-selective synthesis. acs.orgnih.gov | Altering the acid catalyst can switch the reaction from forming an imine-based COF to a benzimidazole-fused COF. acs.orgnih.gov |

| Reaction Time | Allows for error correction and self-healing of the framework, leading to higher crystallinity. nih.gov | Time-dependent studies show a progression from initial assemblies to continuous, crystalline films. nih.gov |

Electronic Structure and Charge Transport Mechanisms in 2,3,6,7,10,11 Hexaaminotriphenylene Based Systems

Investigations into Electronic Band Structures of 2,3,6,7,10,11-Hexaaminotriphenylene-Derived MOFs

The electronic band structure of a material dictates its electrical properties. In HATP-based MOFs, the band structure is a result of the complex interplay between the organic ligand and the metal nodes.

The choice of the metal center in HATP-based MOFs plays a pivotal role in defining the electronic properties of the resulting framework. Studies on isostructural M3(HITP)2 (where HITP = 2,3,6,7,10,11-hexaiminotriphenylene, the oxidized form of HATP) MOFs with different metal centers (Ni, Cu, Co) have revealed significant variations in their conductivity and band gaps. mit.edu

For instance, Ni3(HITP)2 exhibits the highest bulk electrical conductivity among the three, reaching up to 55.4 S/cm. mit.edu In contrast, the conductivities for Cu3(HITP)2 and Co3(HITP)2 are lower, measured at 0.75 S/cm and 0.024 S/cm, respectively. mit.edu This trend is attributed to differences in the interlayer displacement and spacing, which are influenced by the specific metal ion. mit.edu The optimal interlayer displacement for efficient charge transport appears to be present in the Ni-based MOF. mit.edu

First-principles calculations on a Ni3(HITP)2 monolayer have shown it to be a semiconductor with a narrow indirect band gap. rsc.org The substitution of Ni with Cu to form Cu3(HITP)2 can induce a transition from a semiconducting to a metallic state in the two-dimensional sheets. researchgate.net This is due to changes in the hybridization at the metal center; Ni adopts a dsp2 hybridization promoting perfect 2D conjugation, while Cu favors sp3 hybridization, leading to a distorted sheet. researchgate.net The bulk M3(HITP)2 materials, assembled through π-π stacking of these 2D sheets, are found to be metallic. researchgate.net

| Metal Center (M) | Bulk Conductivity (S/cm) |

|---|---|

| Ni | 55.4 |

| Cu | 0.75 |

| Co | 0.024 |

Beyond the metal center, the design of the organic ligand itself offers a powerful tool for tuning the electronic properties of these materials. The incorporation of heteroatoms and the modification of the ligand's molecular structure can significantly alter electronic interactions within the framework.

Coordination engineering, for example, has been employed to incorporate HATP molecules into Co-MOF-74. researchgate.netsciopen.com This strategic inclusion of the highly conjugated HATP ligand enhances the conductivity of the material, which is typically limited in conventional MOFs. researchgate.netsciopen.com The Co-N coordination induced by the HATP ligand plays a crucial role in this enhancement. researchgate.net

In a broader context of MOF chemistry, functionalizing the organic linkers can have a profound impact on the electronic band gap. nih.gov While not specific to HATP, studies on MOF-5 have shown that introducing functional groups like -NH2 can create localized orbitals at the top of the valence band, leading to a reduction in the band gap. nih.gov This principle of ligand functionalization is a key strategy for engineering the electronic properties of HATP-based systems for specific applications.

Charge Carrier Delocalization and Conductivity Pathways

The high conductivity observed in some HATP-based MOFs is a direct consequence of efficient charge carrier delocalization and well-defined conductivity pathways.

HATP-based MOFs typically form two-dimensional (2D) layered structures, which inherently leads to anisotropic charge transport. The conductivity within the 2D planes (in-plane) is generally much higher than the conductivity between the planes (out-of-plane). researchgate.net

The in-plane conductivity is facilitated by the extensive π-conjugation across the HITP ligand and the delocalization of electrons through the metal-ligand coordination. researchgate.net The out-of-plane transport, on the other hand, is governed by the stacking arrangement of the 2D sheets. Factors such as the interlayer spacing and the relative displacement between adjacent layers have a significant impact on the out-of-plane conductivity. mit.edu For instance, the higher conductivity of Cu3(HITP)2 compared to Co3(HITP)2 has been partly attributed to a smaller interlayer spacing in the former. mit.edu

The triphenylene (B110318) core of the HATP ligand provides a robust platform for extended π-conjugation. This delocalized electron system is fundamental to the material's ability to conduct charge. rsc.org In the formation of M3(HITP)2 MOFs, the π-orbitals of the HITP ligands overlap with the d-orbitals of the metal centers, creating continuous pathways for electron transfer throughout the 2D sheets. researchgate.net

The structure of these materials allows for efficient charge transport, making them valuable in the development of organic semiconductors. myskinrecipes.com The reaction of this compound with Ni(II) ions produces a 2D MOF, Ni3(HITP)2, which can be viewed as a metal-organic graphene analogue. harvard.edu The high conductivity in this material arises from the combination of in-plane charge delocalization and extended π-conjugation, which is mediated by electronic communication through the nickel nodes. researchgate.net This efficient orbital overlap is a key factor in the record-high conductivity values observed for these MOFs. harvard.eduresearchgate.net

Modulation of Electronic Properties and Band Gap Engineering

A significant advantage of HATP-based systems is the ability to precisely control their electronic properties through various strategies, a concept known as band gap engineering.

Fine-tuning of the band gap has been demonstrated by creating binary alloys of M3(HITP)2 MOFs. mit.edu By synthesizing (MxM′3−x)(HITP)2 (where M and M' are different metals like Co, Ni, or Cu), it is possible to continuously vary the band gap over a range of 0.4 eV. mit.edu This compositional control allows for a predictable and systematic adjustment of the electronic structure.

Furthermore, the application of external stimuli can also modulate the electronic properties. Theoretical studies have shown that applying biaxial strain to a monolayer of Ni3(HITP)2 can gradually decrease its band gap, eventually leading to a metallic state. rsc.org This transformation is attributed to a redistribution of charge between the Ni and N atoms under strain. rsc.org These examples highlight the remarkable tunability of HATP-based MOFs, making them a highly adaptable class of materials for electronic applications.

Effects of Mechanical Strain on Band Gap Variation

The electronic band gap is a crucial property of a semiconductor, determining its electrical conductivity and optical properties. In systems based on this compound, particularly in two-dimensional (2D) metal-organic frameworks (MOFs), the application of mechanical strain has been shown to be an effective method for tuning the band gap.

The application of biaxial strain to the Ni₃(HATP)₂ monolayer has a profound effect on its electronic properties. As the strain is increased, the band gap of the material progressively decreases. rsc.org This phenomenon is attributed to the gradual weakening of the Ni-N coordination bonds within the framework. The stretching of these bonds leads to a redistribution of charge density between the nickel and nitrogen atoms. rsc.org Ultimately, with sufficient strain, the band gap can be closed entirely, inducing a semiconductor-to-metal transition. rsc.org This tunability of the band gap through mechanical means opens up possibilities for the development of straintronic devices. nih.gov

The following table summarizes the theoretical findings on the effect of biaxial strain on the band gap of a Ni₃(HATP)₂ monolayer.

| Biaxial Strain (%) | Band Gap (eV) | Material Classification |

| 0 | Narrow Indirect | Semiconductor |

| Increasing | Decreasing to zero | Semiconductor to Metal |

Note: The exact strain percentage at which the metallic transition occurs is dependent on the computational model used.

This strain-induced modulation of the electronic structure is a key finding, highlighting the potential for designing and fabricating flexible electronic devices and sensors based on HATP systems. The ability to control the band gap dynamically through mechanical deformation is a significant advantage over static chemical modifications. nih.govqucosa.de

Strategies for Redox Tuning and Doping

Beyond mechanical strain, the electronic properties of this compound-based materials can be tailored through redox tuning and doping. These strategies aim to modify the charge carrier concentration and mobility within the material, thereby enhancing its conductivity and enabling its use in a wider range of applications.

Redox Tuning through Oxidation:

A primary strategy for tuning the electronic properties of HATP-based systems involves the oxidation of the amine groups to form imine linkages. The reaction of this compound with metal ions, such as Ni²⁺, in an aerobic aqueous ammonia (B1221849) solution results in the formation of a 2D MOF, Ni₃(2,3,6,7,10,11-hexaiminotriphenylene)₂ (Ni₃(HITP)₂). princeton.eduosti.gov In this structure, the amine groups of the HATP ligand are oxidized to imine groups. This transformation from hexaaminotriphenylene to hexaiminotriphenylene is a crucial redox event that significantly alters the electronic structure of the material.

The resulting Ni₃(HITP)₂ framework exhibits remarkable electrical conductivity. princeton.eduosti.gov This high conductivity is a direct consequence of the extended π-conjugation throughout the 2D lattice, facilitated by the planar triphenylene core and the nitrogen-containing linkages. The material can be isolated as a highly conductive black powder or as thin films, demonstrating its potential for applications in electronic circuits and as a conductive additive. princeton.eduosti.gov

Doping with Conductive Materials:

Another effective strategy for enhancing the electronic properties of HATP-based materials is through doping with other conductive substances. This approach is particularly relevant for improving the performance of these materials in applications such as energy storage devices.

For instance, 2D MOFs derived from the related ligand 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), which shares the same triphenylene core, have been modified with carbon black (CB) and poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS). hw.ac.uk The incorporation of these conductive materials into the MOF structure creates an efficient conductive network for ion transfer. hw.ac.uk This composite approach has been shown to dramatically increase the capacitance of the material, making it suitable for use in flexible energy storage devices. hw.ac.uk While this example uses a different functional group on the triphenylene core, the principle of creating composite materials to enhance conductivity is directly applicable to HATP-based systems.

The following table outlines the key strategies for redox tuning and doping of HATP-based systems.

| Strategy | Method | Effect on Electronic Properties |

| Redox Tuning | Aerobic oxidation of amine to imine groups | Formation of highly conductive 2D MOFs (e.g., Ni₃(HITP)₂) |

| Doping | Incorporation of conductive fillers (e.g., Carbon Black, PEDOT:PSS) | Enhanced charge transfer and ionic diffusion, leading to improved capacitance |

These strategies, both through intrinsic chemical modification (redox tuning) and extrinsic addition of components (doping), provide powerful tools for tailoring the electronic characteristics of this compound-based materials for specific technological applications.

Supramolecular Chemistry and Self Assembly Principles of 2,3,6,7,10,11 Hexaaminotriphenylene

Molecular Self-Assembly on Solid Substrates

The assembly of 2,3,6,7,10,11-Hexaaminotriphenylene on solid surfaces is a process governed by a delicate interplay between molecule-molecule and molecule-substrate interactions. The use of ultra-high vacuum (UHV) conditions allows for fundamental studies of these processes on atomically clean and well-defined surfaces, providing precise insights into the chemical and structural evolution of the molecular layers. whiterose.ac.uk

Upon deposition onto a Cu(111) surface at room temperature, HATNA molecules spontaneously form self-assembled aggregates. whiterose.ac.uk High-resolution characterization techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS) are crucial for elucidating the structure and chemical state of these assemblies.

Further thermal treatment, or annealing, provides the necessary energy to overcome kinetic barriers, leading to more complex and stable structures. Annealing the HATNA-covered Cu(111) surface to 200 °C activates a progressive and complete single deprotonation of all six amino groups per molecule. This chemical transformation is confirmed by significant shifts in the N 1s and C 1s core levels observed in XPS spectra. whiterose.ac.uk The deprotonation enables the formation of robust, topologically diverse coordination networks, which are stabilized by stronger metal-ligand bonds. whiterose.ac.uk

A key feature of HATNA's self-assembly on metal surfaces is its ability to coordinate with metal atoms (adatoms), leading to the formation of metal-organic networks. This coordination can involve adatoms from the substrate itself (intrinsic) or from an external source (extrinsic), setting the stage for competitive binding phenomena. whiterose.ac.uk

On a pristine Cu(111) surface, annealing to 200°C facilitates the coordination of deprotonated HATNA molecules with intrinsic copper adatoms released from the substrate. The fundamental motif of the resulting network is a metal-organic trimer, where three HATNA molecules are coordinated by a central Cu₃ cluster. This structure was corroborated by Density Functional Theory (DFT) simulations. whiterose.ac.uk

The introduction of extrinsic, co-deposited nickel adatoms onto the Cu(111) surface introduces a competitive scenario. whiterose.ac.uk Nickel is more reactive than copper, leading to significant chemical and structural changes. In the presence of nickel, the deprotonation of HATNA's amino groups and the formation of metal-coordinated networks occur even at room temperature, a process that requires annealing with intrinsic copper adatoms. The resulting structure is a bis(diimino)-Ni bonded network. whiterose.ac.uk This demonstrates a clear preference for coordination with the more reactive extrinsic metal adatom over the intrinsic substrate adatom. DFT calculations of binding energies further quantify this preference, showing a significantly stronger bond for the Ni-coordinated structure. whiterose.ac.uk

| Coordinating Metal Atom/Cluster | Structure | Binding Energy (eV) |

|---|---|---|

| Cu₁ | Single Copper Atom Coordination | -5.97 |

| Cu₃ triangle | Trimer with Triangular Copper Cluster | -9.82 |

| Cu₃ kinked | Trimer with Kinked Copper Cluster | -8.52 |

| Ni₁ | Single Nickel Atom Coordination | -9.68 |

Design Principles for Self-Assembled Nanostructures

The ability to design and control the formation of specific nanostructures is a central goal of nanoscience. chimia.ch For HATNA, the final architecture of the self-assembled layer can be directed by carefully tuning the interplay of non-covalent forces and by the strategic use of metal centers and substrate properties.

Non-covalent interactions are the primary driving forces in the initial stages of self-assembly, governing how molecules recognize each other and form ordered patterns. numberanalytics.comresearchgate.net

Hydrogen Bonding: A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen, oxygen, or fluorine. utexas.edulibretexts.orgkhanacademy.org The six peripheral amino (-NH₂) groups on each HATNA molecule are ideal candidates for forming extensive intermolecular hydrogen bond networks. libretexts.org These interactions are highly directional and play a crucial role in the initial formation and stability of HATNA aggregates on a surface before stronger coordination bonds are formed. nih.gov

π-π Stacking: This interaction arises between aromatic rings and is a combination of dispersion forces and electrostatic interactions. libretexts.org The large, electron-rich triphenylene (B110318) core of HATNA facilitates significant π-π stacking. Due to electrostatic repulsion between the π-electron clouds, a direct face-to-face stacking is generally unfavorable. colostate.edu Instead, a parallel but staggered or offset geometry is more common, maximizing attraction between the electron-rich π-system of one molecule and the electron-poor σ-framework of a neighboring molecule. colostate.eduresearchgate.net This stacking contributes significantly to the cohesion of the molecular layers.

While non-covalent interactions guide the initial assembly, stronger and more directional forces are needed to create robust, long-range ordered networks.

Metal Centers: As described previously, metal atoms act as highly effective directional nodes. Intrinsic copper adatoms on Cu(111) direct the assembly into a network based on three-fold coordinated trimers. whiterose.ac.uk The introduction of extrinsic nickel atoms, which form stronger bonds, directs the assembly into a different pattern: a two-dimensional honeycomb network. whiterose.ac.ukwhiterose.ac.uk In this structure, the center-to-center distance between adjacent HATNA molecules is approximately 1.27 nm. whiterose.ac.uk The choice of metal is therefore a powerful tool for selecting the final network topology.

Thermodynamics and Kinetics of Self-Assembly Processes

The formation of a specific self-assembled structure is governed not only by the final thermodynamic stability of the arrangement but also by the kinetic pathways available for its formation. chimia.ch

The self-assembly process often involves transitions between different states. For HATNA on Cu(111), the initial room-temperature aggregate is a physisorbed, kinetically accessible state. The system can become trapped in such metastable configurations, known as kinetic traps. nih.gov Thermal annealing provides the activation energy necessary to overcome the kinetic barrier, allowing the system to transition to a more thermodynamically stable state. whiterose.ac.uk In this case, the more stable state is the chemisorbed, metal-coordinated network formed after the deprotonation of the amino groups. The binding energies calculated by DFT confirm that these coordinated structures are energetically highly favorable. whiterose.ac.uk

The kinetics of assembly can be dramatically influenced by the components involved. The assembly of the Cu-HATNA network requires an annealing temperature of 200°C, indicating a significant kinetic barrier to deprotonation and coordination with the copper adatoms. whiterose.ac.uk In contrast, the Ni-HATNA network forms at room temperature, implying a much lower activation energy for the reaction with the more reactive nickel atoms. whiterose.ac.uk This highlights how the kinetics of self-assembly can be tuned by the choice of molecular and atomic components, providing a strategy to select for desired structures by controlling the reaction conditions and pathways. nih.govnsf.gov

Catalytic Applications and Mechanistic Studies of 2,3,6,7,10,11 Hexaaminotriphenylene Based Materials

Electrocatalysis with 2,3,6,7,10,11-Hexaaminotriphenylene-Derived MOFs and COFs

HATP-based MOFs and COFs have emerged as highly promising electrocatalysts for several key energy and environmental reactions. Their ordered porous structures, high surface areas, and the presence of tunable active sites contribute to their exceptional catalytic activities.

Carbon Dioxide Reduction Reaction (CO2RR)

The electrochemical conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical strategy for mitigating greenhouse gas emissions and closing the carbon loop. nih.gov HATP-based frameworks have demonstrated significant potential in catalyzing the CO2RR.

The incorporation of metallic nodes, such as cobalt, within HATP-based COFs creates a conducive environment for CO2 activation and reduction. For instance, a cobalt-functionalized COF (GO-COF-366-Co) has shown high selectivity for producing formate (B1220265) (94.4%) or carbon monoxide (96.1%) depending on the solvent system. nih.gov This tunability is attributed to the interaction between the catalyst and the reaction medium. Photoelectrochemical studies have revealed that covalently anchoring the COF onto graphene oxide facilitates charge separation and transfer, thereby enhancing catalytic activity. nih.gov Theoretical calculations and in-situ Fourier transform infrared spectroscopy have further elucidated that the presence of water can stabilize the crucial *COOH intermediate, directing the reaction pathway towards CO production. nih.gov

Similarly, phthalocyanine-based COFs, which share structural motifs with HATP systems, have been investigated for CO2RR. nih.gov By modifying the pendant groups on these frameworks, the electronic environment of the catalytic sites can be fine-tuned. Electron-donating groups have been shown to enhance both the activity and selectivity of the CO2RR by improving the adsorption energy of the *COOH intermediate. nih.gov

Below is a table summarizing the performance of representative HATP-based and related COFs in the CO2RR.

| Catalyst | Product | Selectivity (%) | Yield (mmol/g) | Reference |

| GO-COF-366-Co | Formate | 94.4 | 15.8 | nih.gov |

| GO-COF-366-Co | CO | 96.1 | 52.2 | nih.gov |

| Phthalocyanine-based COF with electron-donating groups | CO | Enhanced | - | nih.gov |

Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER)

The oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are fundamental to various energy storage and conversion technologies, including fuel cells and metal-air batteries. mit.eduresearchgate.netresearchgate.net HATP-based materials have shown exceptional activity as bifunctional catalysts for both ORR and OER.

A nickel-based MOF, Ni3(HITP)2 (where HITP is 2,3,6,7,10,11-hexaiminotriphenylene), has been identified as a highly active and stable electrocatalyst for the ORR in alkaline solutions. mit.edu This material exhibits intrinsic electrical conductivity and possesses square planar Ni-N4 sites that are structurally analogous to highly effective non-platinum group metal catalysts. mit.edu Its performance is competitive with the most active non-platinum group metal electrocatalysts. mit.edu

For the OER, a cobalt-based analogue, Co3(HITP)2, has demonstrated remarkable efficiency. researchgate.net This 2D MOF is intrinsically conductive and features a high density of Co-N4 active sites. researchgate.net It exhibits a low overpotential of 254 mV at a current density of 10 mA cm⁻² in alkaline media, outperforming many cobalt-based materials and even commercial RuO2 and IrO2 catalysts. researchgate.net The high performance is attributed to the π–d conjugation within the framework, which enhances electrical conductivity. researchgate.net

The following table provides a comparative overview of the ORR and OER performance of HATP-based MOFs.

| Catalyst | Reaction | Onset Potential (V vs. RHE) | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

| Ni3(HITP)2 | ORR | - | - | - | mit.edu |

| Co3(HITP)2 | OER | - | 254 | 86.5 | researchgate.net |

Electrochemical Urea (B33335) Synthesis

The electrochemical synthesis of urea from nitrate (B79036) and CO2 presents a sustainable alternative to the energy-intensive Haber-Bosch and Bosch-Meiser processes. ureaknowhow.comutoronto.ca This approach has the dual benefit of producing a valuable fertilizer while remediating nitrate-containing wastewater. utoronto.ca

While direct application of HATP-based catalysts in urea synthesis is an emerging area, the principles of C-N coupling reactions on related materials provide valuable insights. The key to efficient urea synthesis is the selective co-reduction of nitrogen and carbon sources, which requires catalysts that can stabilize critical intermediates. ureaknowhow.comutoronto.ca Hybrid catalysts, for example, have been designed to independently stabilize *CO2NO2 and *COOHNH2 intermediates through a relay catalysis mechanism, achieving high Faradaic efficiencies for urea production. utoronto.ca The development of HATP-based frameworks with tailored active sites could offer new avenues for advancing electrochemical urea synthesis.

Mechanistic Investigations of Catalytic Activity

Understanding the fundamental mechanisms of catalysis is crucial for the rational design of more efficient materials. Studies on HATP-based catalysts have begun to unravel the intricate details of their catalytic activity.

Elucidation of Dual-Site Catalytic Mechanisms

The concept of dual-site catalysis, where two adjacent active sites work in concert to facilitate a reaction, is a key feature in many HATP-based systems. In the context of OER, theoretical studies on dual-atom catalysts have shown that having two metal sites can lead to unconventional reaction pathways. nih.gov For instance, in dual-site NiFe single-atom catalysts, the formation of bridging Ni-O-Fe bonds is crucial for enhancing OER activity. nih.gov This dual-site mechanism involves the deprotonation of *OH at both metal centers, leading to the formation of a bridging O2 molecule. nih.gov

Analysis of Active Sites and Charge Transfer Pathways in Catalysis

The catalytic performance of HATP-based materials is intrinsically linked to the nature of their active sites and the efficiency of charge transfer within the framework. In Ni3(HITP)2, the square planar Ni-N4 units are the primary active sites for the ORR. mit.edu The intrinsic conductivity of the MOF, arising from its π-conjugated structure, ensures efficient electron transport to these active centers. mit.eduresearchgate.net

Furthermore, the interaction between the catalyst and the surrounding environment, such as the solvent, can significantly influence the reaction pathway. In the CO2RR, the presence of water can stabilize key intermediates through hydrogen bonding, thereby altering the product selectivity. nih.gov The ability to tune the electronic properties of the active sites by modifying the organic linkers provides a powerful tool for optimizing catalytic performance. nih.gov

Principles of Light-Driven Catalysis in HATP-Derived Frameworks

The function of this compound (HATP)-derived frameworks as photocatalysts is fundamentally governed by their unique electronic and structural properties. These materials, typically in the form of Covalent Organic Frameworks (COFs), operate as semiconductors, enabling them to absorb light energy and convert it into chemical energy for catalytic reactions. The entire process hinges on three sequential steps: (i) light absorption and exciton (B1674681) formation, (ii) charge separation and migration, and (iii) surface redox reactions. thieme-connect.de

The core of this capability lies in the molecular design of the framework. HATP serves as a remarkable building block due to its disc-like, π-conjugated triphenylene (B110318) core and its six peripheral amino groups. The extended π-conjugation across the triphenylene unit provides a pathway for charge delocalization and transport, which is essential for efficient photocatalysis. The amino groups are not only crucial for the polycondensation reactions that form the stable, porous COF structure but also significantly influence the electronic band structure of the final material. rsc.org

Light Absorption and Charge Carrier Generation

Like traditional inorganic semiconductors, HATP-based frameworks possess a defined electronic band structure characterized by a valence band (VB) and a conduction band (CB), separated by a band gap. The energy of this band gap determines the wavelength of light the material can absorb. When a photon with energy equal to or greater than the band gap strikes the framework, it excites an electron from the VB to the CB, leaving behind a positively charged "hole" in the VB. This electron-hole pair is known as an exciton.

The ability to tune the band gap is a significant advantage of these materials. By judiciously selecting the linker molecules that polymerize with HATP, the electronic properties and, consequently, the light-harvesting ability of the framework can be precisely engineered. nih.govresearchgate.net For instance, studies on a series of COFs (denoted COF-OH-n) demonstrated that altering the number of hydroxyl groups on the linker molecule systematically changed the band gap. One variation, COF-OH-3, exhibited a band gap of 2.28 eV, which proved optimal for absorbing visible light and resulted in a high hydrogen production rate. rsc.org This highlights a key principle: the efficiency of light absorption is directly tied to the molecular-level design of the framework.

The general mechanism can be summarized as:

HATP-Framework + hν (light) → HATP-Framework (h⁺ + e⁻)

Charge Separation and Migration

Following the generation of the electron-hole pair, the next critical step is the efficient separation of these charge carriers and their migration to the catalyst's surface. The inherent ordered and porous structure of HATP-derived COFs provides an ideal platform for this process. researchgate.net The stacked, two-dimensional layers create segregated pathways for electrons and holes, facilitating their transport and minimizing the probability of recombination, a process where the electron and hole neutralize each other, releasing the absorbed energy as heat or light and halting the catalytic cycle.

Creating Donor-Acceptor Heterojunctions: Constructing frameworks where HATP (the donor) is linked with an electron-accepting molecule can create an internal electric field that promotes the separation of the exciton.

Incorporating Heteroatoms: The nitrogen atoms within the HATP molecule and the resulting linkages (e.g., imine bonds) can modulate charge distribution and serve as active sites, influencing charge carrier dynamics. nih.gov

Forming Composites: Interfacing the HATP-based framework with other conductive materials, such as graphene oxide, can significantly facilitate charge transfer and reduce recombination rates.

First-principles calculations on a Ni-coordinated HATP monolayer, Ni₃(HITP)₂, revealed that the material is a semiconductor with a distinct π-conjugated character, where charge redistribution between the nickel metal centers and the nitrogen atoms of the HATP linker defines its electronic behavior. rsc.org This underscores the importance of the interplay between the organic and (if present) inorganic components in guiding charge dynamics.

Surface Redox Reactions

Once the separated electrons (e⁻) and holes (h⁺) reach the surface of the framework, they drive the desired chemical reactions. In the context of photocatalytic hydrogen evolution, a common application, the process unfolds as follows:

Reduction Reaction: The photogenerated electrons, which have a high reduction potential, are transferred to a co-catalyst, typically platinum (Pt) nanoparticles decorated on the framework. These electrons then reduce protons (H⁺) from water to produce hydrogen gas. nih.gov

2e⁻ + 2H⁺ → H₂

Oxidation Reaction: Simultaneously, the holes (h⁺) in the valence band, which are powerful oxidizing agents, are consumed by a sacrificial electron donor (SED) present in the solution, such as triethanolamine (B1662121) (TEOA). This step is crucial as it prevents the holes from oxidizing the framework itself or recombining with electrons. nih.gov

h⁺ + Sacrificial Donor → Oxidized Sacrificial Donor

Interactive Data Table: Photocatalytic Hydrogen Evolution in Different COFs

The table below presents research findings on the hydrogen evolution rate (HER) for various Covalent Organic Frameworks, illustrating the impact of structural and electronic modifications.

| Framework | Co-Catalyst | Sacrificial Donor | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Apparent Quantum Yield (AQY) | Source |

| N₀-COF | Pt | TEOA | 23 | - | nih.gov |

| N₁-COF | Pt | TEOA | 90 | - | nih.gov |

| N₂-COF | Pt | TEOA | 438 | - | nih.gov |

| N₃-COF | Pt | TEOA | 1703 | - | nih.gov |

| COF-OH-1 | Pt | Ascorbic Acid | ~0 | - | rsc.org |

| COF-OH-2 | Pt | Ascorbic Acid | 2.91 (mmol g⁻¹ h⁻¹) | - | rsc.org |

| COF-OH-3 | Pt | Ascorbic Acid | 9.89 (mmol g⁻¹ h⁻¹) | - | rsc.org |

| TpPa-COF-M1 | Ir-complex | TEOA | 662 | 4.8% @ 470 nm | researchgate.net |

Theoretical and Computational Investigations of 2,3,6,7,10,11 Hexaaminotriphenylene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method to investigate the properties of HATP-based systems, particularly in the form of two-dimensional (2D) metal-organic frameworks (MOFs). DFT calculations allow for the precise examination of electronic structures, adsorption phenomena, and catalytic reaction mechanisms.

DFT calculations are crucial for characterizing the electronic properties of HATP-based materials, such as the conductive MOF Ni₃(HITP)₂ (where HITP is 2,3,6,7,10,11-hexaiminotriphenylene, a close derivative of HATP). Studies have shown that the electronic structure and, consequently, the band gap of these materials can be finely tuned. For instance, DFT calculations predicted that Ni₃(HITP)₂ is an electronic conductor with no band gap, a finding that aligns with its potential use in electronic devices. dntb.gov.ua The choice of metal nodes (e.g., Ni, Cu, Co, Ir) and the application of external stimuli like mechanical strain can significantly alter the electronic band structure. frontiersin.orgustc.edu.cn This tunability can induce transitions from metal-to-semiconductor or from an indirect-to-direct semiconductor, which is critical for designing materials for specific electronic or optoelectronic applications. frontiersin.org

Furthermore, the photophysical properties, which are intrinsically linked to the electronic structure, are influenced by substituents on the triphenylene (B110318) core. The interaction of different functional groups with the triphenylene unit alters the absorption and emission spectra, as well as the rates of radiative and non-radiative processes. bohrium.com

DFT simulations have been instrumental in modeling the adsorption behavior of HATP on various surfaces and understanding the intricacies of metal-coordination. These calculations can reliably predict ligand selectivity towards different metal ions and elucidate the stability of the resulting complexes. mit.edu

Detailed DFT studies on the adsorption of HATP on a copper surface, Cu(111), revealed a distinct preference for adsorption sites where the aromatic rings of the triphenylene backbone are situated over the three-fold hollow sites of the copper lattice. acs.org These simulations also explored the competitive coordination between intrinsic copper atoms from the surface and extrinsic nickel adatoms, providing insights into the formation of bimetallic frameworks. acs.orgacs.org High-resolution scanning tunneling microscopy (STM) images, when combined with DFT simulations, can distinguish between individual Ni and Co metal centers in bimetallic NiₓCo₃₋ₓ(HITP)₂ frameworks, confirming that differences in apparent height are due to electronic effects rather than topography. acs.org

The binding energy, a key parameter calculated using DFT, quantifies the strength of the interaction between the molecule and the surface or between different molecules. acs.orgaip.org These calculations are vital for understanding the self-assembly of HATP molecules into ordered structures like cyclic hexamers. acs.org

Table 1: DFT-Calculated Binding Energies for HATP Hexamers on Cu(111)

| Model | Total Binding Energy (Etotal) [eV/molecule] | Intermolecular Binding Energy (Emolecule-molecule) [eV/molecule] |

|---|---|---|

| Model 1 | -3.15 | -0.38 |

| Model 2 | -3.13 | -0.34 |

| Model 3 | -3.04 | -0.29 |

| Model 4 | -3.11 | -0.32 |

| Model 5 | -3.08 | -0.31 |

This table presents a selection of DFT-calculated binding energies for different competing models of self-assembled cyclic hexamers of HATP molecules on a Cu(111) surface. Etotal includes both molecule-surface and molecule-molecule interactions. Data adapted from supplementary information of White Rose Research Online. acs.org

DFT calculations provide a framework for predicting the reaction pathways and energetics of catalytic processes involving HATP-based materials. This is particularly valuable in electrocatalysis, for reactions such as the oxygen reduction reaction (ORR), hydrogen evolution reaction (HER), and nitrogen reduction reaction (NRR). rsc.orgnih.govethz.ch

By systematically changing the central metal atom (e.g., from Fe, Co, Ni to Ru, Rh, Pd), researchers can create a "volcano plot," which relates a descriptor (like the adsorption energy of an intermediate) to the catalytic activity. frontiersin.org This allows for the screening of different metals to find the optimal catalyst. For TM₃(HITP)₂ (TM = transition metal), a volcano relationship is observed for ORR activity as a function of the *OH adsorption energy, with Group 9 metals (Co, Rh, Ir) showing superior activity. frontiersin.org DFT studies have also been applied to investigate the NRR on TM₃(HITP)₂ catalysts, identifying Mo₃(HITP)₂ and Os₃(HITP)₂ as having excellent activity and selectivity based on their low overpotential. ethz.ch

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This approach provides valuable insights into the structural and dynamic properties of HATP-based materials, complementing the static picture provided by DFT.

Ab initio molecular dynamics (AIMD), which uses forces calculated from first principles, has been employed to study the correlation between structural features and electronic properties in Ni₃(HITP)₂. frontiersin.org AIMD simulations demonstrate how structural changes, such as deformations or slipping of the 2D layers, can be induced by external stimuli like temperature and how this flexibility translates into different conductive behaviors. frontiersin.org The structural stability of these frameworks can be confirmed by running AIMD simulations for several picoseconds.

Classical MD simulations, which use pre-parameterized force fields, allow for the study of larger systems and longer timescales. researchgate.net They have been used to investigate the reaction process of HATP (or HHTP) molecules with metal ions, the charging dynamics of supercapacitors using Ni₃(HITP)₂ electrodes, and the transport of ions through the pores of the framework. ustc.edu.cnrsc.orgnih.gov These simulations are crucial for understanding how solvents and electrolytes interact with the MOF structure, which is key to optimizing their performance in applications like energy storage. ustc.edu.cnnih.gov

Advanced Characterization Techniques for 2,3,6,7,10,11 Hexaaminotriphenylene Based Materials

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are crucial for analyzing the elemental composition and chemical bonding at the surface of materials, which often govern their performance in electronic and catalytic applications.

X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For HATP-based materials, XPS is particularly vital for analyzing the nitrogen (N) atoms in the six primary amine (-NH₂) groups.

The binding energy of the N 1s core level electrons is highly sensitive to the local chemical environment. In a pristine HATP molecule, the nitrogen atoms are in a neutral amine state. However, when HATP is incorporated into larger structures like MOFs or COFs, or when it interacts with substrates, its chemical state can change. For instance, deprotonation of the amine groups or coordination with metal ions will cause a shift in the N 1s binding energy.

In studies of nitrogen-containing polymers and carbon materials, XPS is routinely used to differentiate between various nitrogen species. researchgate.net For example, pyridinic-N (N bonded to two carbon atoms in a six-membered ring), pyrrolic-N (N in a five-membered ring), and graphitic-N (N substituting a carbon atom in a graphene-like sheet) all exhibit distinct N 1s binding energies. researchgate.net Similarly, analysis of HATP-based materials would involve deconvoluting the N 1s spectrum to identify and quantify the different nitrogen states present, such as neutral amines, deprotonated imines, or protonated ammonium (B1175870) species, providing insight into the material's synthesis and electronic structure. Nitrogen-containing aromatic polymers may also show weak π-π* satellite features shifted several electronvolts from the main nitrogen peak, which can provide further information about the electronic configuration. thermofisher.com

Table 1: Representative N 1s Binding Energies for Different Nitrogen Species Note: These are typical binding energies; actual values can shift based on the specific chemical environment.

| Nitrogen Species | Typical Binding Energy (eV) |

| Pyridinic-N | ~398.5 eV |

| Pyrrolic-N | ~400.3 eV |

| Graphitic-N | ~401.3 eV |

| Oxidized-N | ~402-405 eV |

High-Resolution Imaging Techniques

High-resolution imaging methods are indispensable for visualizing the structure of HATP-based materials from the macroscopic morphology down to the atomic scale.

Scanning Tunneling Microscopy (STM) enables the imaging of conductive surfaces with atomic resolution, making it an ideal tool for studying the self-assembly of HATP molecules on various substrates. arxiv.org By depositing HATP onto an atomically flat surface, such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)), STM can reveal how individual molecules arrange themselves and interact with each other and the underlying substrate. uni-freiburg.dempg.de

Studies on similar triphenylene (B110318) derivatives, like 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) (HAT), have shown that these molecules can form highly ordered, close-packed hexagonal networks on graphene. nih.govnih.gov The formation of these structures is driven by a delicate balance of molecule-substrate interactions (e.g., van der Waals forces) and molecule-molecule interactions, which for HATP would prominently include hydrogen bonding between the amine groups of adjacent molecules. uni-freiburg.de STM can precisely measure the lattice parameters of these self-assembled monolayers and identify the orientation of the molecules relative to the substrate lattice. This provides fundamental insights into the forces that govern the bottom-up construction of HATP-based nanostructures. psu.edu Furthermore, by analyzing the tunneling current and topographic height, STM can probe the local density of electronic states, revealing how the electronic properties of the molecule are affected by its adsorption on the surface. aps.org

Table 2: Summary of STM Findings for Triphenylene-Based Molecular Assemblies

| Molecule/System | Substrate | Key Findings |

| Trimesic Acid | Graphite (HOPG) | Formation of two-dimensional, open-network "chicken-wire" and "flower" structures stabilized by hydrogen bonds. psu.edu |

| Hexamethoxytriphenylene (HAT) | Graphene/Ir(111) | Self-assembly into a commensurate, close-packed hexagonal network; indicates weak molecule-substrate interaction. nih.govnih.gov |

| Sexiphenyl | Ag(111) | Preferential alignment along close-packed directions of the substrate; manipulation possible with the STM tip. aps.org |

| HATP (Hypothetical) | Graphite (HOPG) or Au(111) | Expected to form hydrogen-bonded networks; orientation and packing would depend on substrate symmetry and intermolecular forces. |

While STM is perfect for studying 2D monolayers, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the three-dimensional and bulk properties of HATP-based materials. longdom.org

TEM offers higher resolution than SEM and provides detailed information about the internal structure of the material. semanticscholar.org By passing a beam of electrons through a very thin sample, TEM can be used to visualize the nanoscale ordering, porosity, and crystallinity of HATP-based materials. ox.ac.uk In the case of core-shell composites, TEM can clearly distinguish between the core and the shell and measure the thickness of the layers. researchgate.net For crystalline materials like COFs, selected area electron diffraction (SAED), a technique available in TEM, can be used to confirm the crystalline structure and long-range order. mdpi.com

Table 3: Morphological and Structural Information from SEM and TEM

| Technique | Information Obtained | Example Application for HATP-Based Materials |

| SEM | Particle size and shape, surface texture, film uniformity, macroscopic morphology. | Observing the spherical morphology of COF particles or the surface of a HATP-based polymer film. researchgate.net |

| TEM | Internal structure, crystallinity, lattice fringes, pore structure, core-shell structures. | Visualizing the porous channels in a HATP-based COF or the crystalline domains within a semiconducting polymer. researchgate.netmdpi.com |

| SAED (in TEM) | Crystalline structure, long-range order. | Confirming the hexagonal lattice structure of a 2D HATP-based MOF. |

Electronic Characterization Methods

The primary interest in many HATP-based materials lies in their potential as organic conductors. Therefore, direct measurement of their electrical properties is essential.

The electrical conductivity of HATP-based materials is typically measured using either a two-probe or a four-probe (often in the van der Pauw geometry) method. The choice of method depends on the sample's form factor (e.g., bulk pellet vs. thin film) and its expected resistance.

The two-probe method is simpler and often used for materials with high resistance. youtube.com However, the measurement can be affected by the contact resistance between the probes and the sample. For more conductive materials, the four-probe method is preferred as it largely eliminates the influence of contact resistance, providing a more accurate measurement of the material's intrinsic conductivity.

The van der Pauw method is a specific four-probe technique that is particularly powerful for measuring the sheet resistance of thin-film samples of arbitrary shape. wikipedia.orglinseis.com This method is ideal for characterizing the in-plane conductivity of 2D materials, such as thin films of HATP-based MOFs or COFs deposited on a substrate. nih.govfigshare.com

Research on a nickel-based MOF, Ni₃(HITP)₂, where HITP is the imine analogue of HATP, has demonstrated remarkable electrical properties. Using the two-probe method on a pressed pellet (bulk), a conductivity of 2 S/cm was recorded. nih.govfigshare.com Even higher conductivity, 40 S/cm, was measured for a thin film of the same material using the van der Pauw method. nih.govfigshare.com These studies show the exceptional charge transport capabilities of materials built from the HATP framework. Further studies on alloys like (CoₓNi₃₋ₓ)(HITP)₂ have shown that conductivity can be tuned over several orders of magnitude by changing the metal composition. mit.edu

Table 4: Electrical Conductivity of HATP-Related Materials

| Material | Measurement Method | Form | Conductivity (S/cm) |

| Ni₃(HITP)₂ | Two-Probe | Bulk Pellet | 2 |

| Ni₃(HITP)₂ | Van der Pauw | Thin Film | 40 |

| Ni₃(HITP)₂ | Four-Probe | Bulk Pellet | 55.4 |

| Cu₃(HITP)₂ | Four-Probe | Bulk Pellet | 0.75 |

| Co₃(HITP)₂ | Four-Probe | Bulk Pellet | 0.024 |

| HHTP-HATP-COF | Not Specified | Not Specified | 3.11 x 10⁻⁶ |

Scanning Tunneling Spectroscopy (STS) for Local Electronic Properties

Scanning Tunneling Spectroscopy (STS) is a powerful technique for probing the local density of states (LDOS) of conductive materials with atomic resolution. nih.gov By measuring the differential conductance (dI/dV) as a function of the bias voltage between a sharp metallic tip and the sample surface, STS provides a detailed map of the electronic states near the Fermi level.

In the context of HATP-based materials, such as the two-dimensional metal-organic framework (MOF) cobalt(II) hexaiminotriphenylene (Co3(HITP)2), STS reveals the distinct electronic contributions of the metallic centers and the organic ligands. arxiv.org Studies on Co3(HITP)2 monolayers have shown that the density of states at negative bias (from -1 eV to the Fermi level) is dominated by the Co metallic centers. arxiv.org Conversely, at positive bias (from the Fermi level to 1 eV), the electronic states are primarily attributed to the hexaiminotriphenylene (HITP) ligand. arxiv.org This experimental observation is in good agreement with theoretical predictions from Density Functional Theory (DFT) calculations, which also suggest the potential for anti-ferromagnetic coupling between the cobalt ions within the material. arxiv.org

High-resolution dI/dV spectra on related charge-transfer complexes have also revealed features such as gaps near zero bias, which can indicate the formation of correlated ground states at low temperatures. aalto.fi The temperature and magnetic field dependence of these spectral features can provide further insights into the underlying physics of these molecular systems.

Interactive Data Table: STS Features of a Co3(HITP)2 Monolayer

| Bias Range | Dominant Contribution to LDOS | Key Spectral Features | Reference |

| Negative Bias (-1 eV to E_F) | Co metallic center | Pronounced density of states | arxiv.org |

| Positive Bias (E_F to 1 eV) | HITP ligand | Significant contribution to density of states | arxiv.org |

| Near Zero Bias | Correlated ground state | Potential gap formation | aalto.fi |

X-ray Diffraction (XRD) for Crystallinity and Bulk Structural Analysis

For polymeric materials derived from HATP and related structures, XRD is crucial for assessing the degree of crystallinity. researchgate.net Polymers can exhibit regions of ordered crystalline packing interspersed with amorphous domains. researchgate.net The XRD pattern of a semi-crystalline polymer will show sharp Bragg diffraction peaks superimposed on a broad, diffuse background from the amorphous component. researchgate.net The positions and intensities of these peaks can be used to identify the crystal structure, while the relative areas of the crystalline peaks and the amorphous halo can provide an estimate of the percent crystallinity.

In the case of two-dimensional MOFs constructed from HATP-like ligands, both single-crystal XRD (SC-XRD) and powder XRD (PXRD) are employed to elucidate their intricate structures. nih.govresearchgate.netlibretexts.org For instance, PXRD analysis of a 2D framework, DC-100, showed distinct peaks at 2θ values of 3.9°, 5.6°, 7.8°, and 27.5°, which were indexed to the (100), (110), (200), and (001) facets, respectively. acs.org This indexing was consistent with simulations based on a P4/mmm space group assuming an AA-stacked arrangement of the metal-ligand subunits. acs.org For more complex systems, such as poly(p-phenylene terephthalamide) fibers, XRD has been used to determine the unit cell parameters and propose a detailed model of the molecular and crystal structure. abo.fi

Interactive Data Table: Example Unit Cell Parameters from XRD of a Related Aromatic Polymer

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | γ (°) | Space Group | Reference |

| Poly(p-phenylene terephthalamide) | Monoclinic (pseudo-orthorhombic) | 7.87 | 5.18 | 12.9 | ~90 | Pn or P21/n | abo.fi |

Spectroscopy for Spin Coupling and Electronic Delocalization (e.g., EPR, UV-Vis)

Electron Paramagnetic Resonance (EPR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for investigating the electronic structure of materials, particularly those with unpaired electrons and conjugated π-systems.

EPR Spectroscopy is highly sensitive to paramagnetic species and provides detailed information about the electronic environment of unpaired electrons through the g-factor and hyperfine coupling constants. libretexts.org In materials based on HATP and its derivatives, EPR can be used to study the formation of radical species and the magnetic interactions (spin coupling) between paramagnetic metal centers bridged by the ligand.

For example, studies on a related compound, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), have shown that it can be oxidized to form a stable tris-semiquinone monoradical species. abo.firesearchgate.net The EPR spectrum of this radical exhibits a characteristic signal that confirms the presence of an unpaired electron delocalized over the triphenylene core. abo.firesearchgate.net In another example, the EPR spectrum of a triarylmethyl radical, a different class of stable organic radical, shows a well-resolved triplet signal with a specific g-factor and hyperfine coupling constant, which can be used to characterize the spin distribution. researchgate.net

UV-Vis Spectroscopy probes the electronic transitions between molecular orbitals. In conjugated systems like HATP-based materials, the absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of electronic delocalization; larger conjugated systems generally exhibit absorption at longer wavelengths (a red shift). psu.edu

The photophysical properties of 2,3,6,7,10,11-hexakis(n-hexylsulfanyl)triphenylene, a sulfur-substituted triphenylene derivative, have been investigated using UV-Vis spectroscopy. psu.edu The absorption spectra reveal how the substituents interact with the triphenylene core, influencing the electronic structure and the energies of the electronic transitions. psu.edu

Interactive Data Table: Example Spectroscopic Data for Related Compounds

| Technique | Compound/System | Key Parameters | Observed Values | Reference |

| EPR | Triarylmethyl Radical | g-factor | 2.00266 | researchgate.net |

| Hyperfine Coupling (αH) | 0.0109 mT | researchgate.net | ||

| UV-Vis | 2,3,6,7,10,11-hexakis(n-hexylsulfanyl)triphenylene | Absorption Maxima (λ_max) | 305 nm, 365 nm (in cyclohexane) | psu.edu |

Emerging Research Directions and Potential Areas of Exploration for 2,3,6,7,10,11 Hexaaminotriphenylene Based Materials

Rational Design of Novel 2,3,6,7,10,11-Hexaaminotriphenylene-Derived Architectures

The "bottom-up" synthesis approach, a cornerstone of modern materials science, is central to the exploration of HATP-based materials. harvard.edu This strategy allows for the precise, rational design of novel molecular architectures with tailored properties.

For instance, the condensation of HATP with various aldehydes or ketones can lead to the formation of imine-linked COFs. The electronic and steric properties of the aldehyde or ketone precursors directly influence the properties of the final COF. Similarly, coordination of the amine groups to metal ions offers a pathway to a diverse range of MOFs. harvard.edu The selection of the metal node and any ancillary ligands dictates the framework's topology and electronic characteristics.

A significant area of exploration is the functionalization of the triphenylene (B110318) core itself. By introducing different substituent groups onto the aromatic backbone prior to polymerization, researchers can fine-tune the electronic properties of the resulting materials. This pre-functionalization strategy allows for a high degree of control over the material's bandgap, conductivity, and light-absorbing characteristics.

The table below summarizes some of the key design parameters and their influence on the properties of HATP-derived architectures.

| Design Parameter | Influence on Architecture | Resulting Properties |

| Linker Molecule | Determines pore size, geometry, and connectivity of the framework. | Tunable porosity for gas storage and separation; altered electronic communication between HATP units. |

| Metal Node (in MOFs) | Dictates the coordination geometry and electronic nature of the framework. harvard.edu | Modified catalytic activity; introduction of magnetic or redox-active centers. harvard.edu |

| Core Functionalization | Modifies the electronic properties of the HATP building block. | Fine-tuning of bandgap, conductivity, and optical absorption. |

| Solvent/Reaction Conditions | Can influence the crystallinity and morphology of the resulting material. | Control over film formation, particle size, and defect density. |

This rational design approach is paving the way for the creation of HATP-based materials with properties specifically engineered for a wide range of applications.

Integration into Advanced Electronic and Optoelectronic Devices

The inherent semiconducting nature and potential for high charge mobility make HATP-based materials promising candidates for a new generation of electronic and optoelectronic devices. myskinrecipes.comharvard.edu Their two-dimensional, graphene-like structure facilitates efficient in-plane charge transport, a critical requirement for many electronic applications. harvard.edu